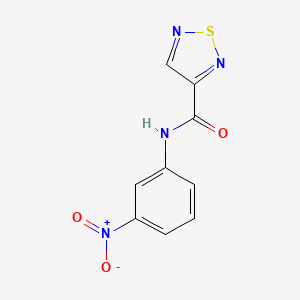![molecular formula C17H17NO B5876710 1-[(4-methylphenyl)acetyl]indoline](/img/structure/B5876710.png)
1-[(4-methylphenyl)acetyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methylphenyl)acetyl]indoline, also known as MeOPAAI, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MeOPAAI belongs to the family of indole-derived compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The exact mechanism of action of 1-[(4-methylphenyl)acetyl]indoline is not fully understood, but studies have suggested that it may act through multiple pathways. 1-[(4-methylphenyl)acetyl]indoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-methylphenyl)acetyl]indoline has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-[(4-methylphenyl)acetyl]indoline has been shown to reduce inflammation and pain, as well as improve cognitive function. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In cancer cells, 1-[(4-methylphenyl)acetyl]indoline has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-methylphenyl)acetyl]indoline in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of using 1-[(4-methylphenyl)acetyl]indoline in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-methylphenyl)acetyl]indoline. One area of research is the investigation of its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-methylphenyl)acetyl]indoline and its effects on various signaling pathways. Finally, the development of novel derivatives of 1-[(4-methylphenyl)acetyl]indoline may lead to the discovery of compounds with enhanced therapeutic properties.
Synthesemethoden
The synthesis of 1-[(4-methylphenyl)acetyl]indoline involves the reaction of 4-methylacetophenone with indoline in the presence of a base catalyst. This method has been optimized to achieve high yields and purity of the product. The resulting 1-[(4-methylphenyl)acetyl]indoline can be further purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-methylphenyl)acetyl]indoline has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(4-methylphenyl)acetyl]indoline has also been investigated for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-8-14(9-7-13)12-17(19)18-11-10-15-4-2-3-5-16(15)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFKXWBMAZHFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(4-methylphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B5876627.png)

![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)
![methyl (6-amino-5-cyano-2',3',5',6'-tetrahydro-2H-spiro[pyrano[2,3-c]pyrazole-4,4'-thiopyran]-3-yl)acetate](/img/structure/B5876642.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)


![2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5876681.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5876687.png)

![N-[2-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5876703.png)

![N'-({[(4-methylphenyl)thio]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5876720.png)
![{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5876749.png)